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molecular formula C6H6BrNO B182750 2-Amino-5-bromophenol CAS No. 38191-34-3

2-Amino-5-bromophenol

Cat. No. B182750
M. Wt: 188.02 g/mol
InChI Key: DRQWUAAWZFIVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637507B2

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (145.0 μL, 0.975 mmol) was added at room temperature to a solution of 2-amino-5-bromophenol A-1 (200.0 mg, 1.064 mmol) and methyl 2-bromoacetate (115.0 μL, 0.886 mmol) in anhydrous 1-methylpyrrolidin-2-one (4.20 mL) under an atmosphere of argon, in a 10 mL microwave reactor vial. The sealed reaction mixture was heated at 180° C. for 3 mins under microwave irradiation and then diluted with ethyl acetate (25 mL). The organic layer was washed with brine (3×20 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to give 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one A-2 (217.0 mg, Yield=100%). MS (ESI) [M+1]+ 242, 244.
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N12CCCN=C1CC[CH2:4][CH2:3][CH2:2]2.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][C:14]=1[OH:20].BrCC(OC)=[O:24]>CN1CCCC1=O.C(OCC)(=O)C>[Br:19][C:16]1[CH:17]=[CH:18][C:13]2[NH:12][C:2](=[O:24])[CH:3]([CH3:4])[O:20][C:14]=2[CH:15]=1

Inputs

Step One
Name
Quantity
145 μL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)O
Name
Quantity
115 μL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
4.2 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sealed reaction mixture
WASH
Type
WASH
Details
The organic layer was washed with brine (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(OC(C(N2)=O)C)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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